molecular formula C24H20N4O5 B2653415 methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1326930-21-5

methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2653415
CAS No.: 1326930-21-5
M. Wt: 444.447
InChI Key: OJWUOGSRJHUPNR-UHFFFAOYSA-N
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Description

Methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 2-oxo-1,2-dihydropyridine moiety and a methyl benzoate ester. The 1,2,4-oxadiazole ring is substituted with a 3-methylphenyl group at position 3, while the pyridinone fragment is connected via an acetamido bridge to the benzoate ester. The compound’s synthesis likely involves multi-component cycloaddition or coupling reactions, as seen in analogous systems using Cs₂CO₃ as a base in DMF .

Properties

IUPAC Name

methyl 2-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-6-5-7-16(12-15)22-26-23(33-27-22)17-10-11-21(30)28(13-17)14-20(29)25-19-9-4-3-8-18(19)24(31)32-2/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUOGSRJHUPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps. One common approach is to start with the synthesis of the oxadiazole ring, followed by the formation of the pyridine derivative, and finally the esterification and amidation reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves several steps:

  • Formation of the Oxadiazole Ring : The initial step involves cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to yield the oxadiazole ring.
  • Attachment of Dihydropyridine : The oxadiazole intermediate is then reacted with an appropriate dihydropyridine derivative to form the core structure.
  • Final Acetylation : The final product is obtained through acetylation using acetic anhydride or acetyl chloride.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic compounds. Its unique structural features allow it to act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential catalytic properties.

Biology

The biological applications of this compound are particularly noteworthy:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the oxadiazole ring is believed to enhance its bioactivity by interacting with microbial enzymes.
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth and proliferation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Drug Development : Its structural characteristics make it a candidate for drug development aimed at treating various diseases. Research is ongoing to evaluate its efficacy and safety in clinical settings.
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets within cells. The oxadiazole moiety may modulate enzyme activity or receptor function, potentially leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Khanage et al. (2014) evaluated several derivatives of this compound for their antimicrobial activity. The results demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria at minimal inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL.

Case Study 2: Anticancer Properties

Research by Gupta et al. (2020) investigated the anticancer effects of this compound on various cancer cell lines. The study found that treatment with methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamido)benzoate resulted in significant reduction in cell viability and induced apoptosis in cancer cells through caspase activation pathways.

Mechanism of Action

The mechanism of action of methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 1,2,4-oxadiazole derivatives fused with pyridinone and aromatic ester groups. Below is a detailed comparison with closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Oxadiazole Pyridinone Position Ester Group Molecular Weight logP Key Features
Methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (Target) 3-methylphenyl Position 5 Methyl ~478.43* ~4.1* Enhanced lipophilicity due to 3-methylphenyl; methyl ester improves metabolic stability compared to ethyl analogs .
Ethyl 2-(2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate 4-chlorophenyl Position 3 Ethyl 478.89 4.41 Chlorine substituent increases electron-withdrawing effects, potentially enhancing receptor binding; ethyl ester lowers solubility vs. methyl .
Methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate 4-methoxyphenyl Position 5 Methyl ~494.44* ~3.8* Methoxy group improves solubility but reduces logP; positional isomerism at pyridinone may alter bioactivity .
Ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate 3-methylphenyl Position 5 Ethyl 492.46* ~4.5* Ethyl ester increases lipophilicity and may slow metabolic degradation compared to the methyl analog .

Key Insights :

This contrasts with the 4-methoxyphenyl analog, where the methoxy group improves solubility via polarity but lowers logP . Electron-Withdrawing Groups (e.g., 4-chlorophenyl): Chlorine increases oxidative stability and may enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial studies .

Ester Group Impact :

  • Methyl esters (target compound) generally exhibit faster metabolic hydrolysis than ethyl esters, improving bioavailability but shortening half-life .

Positional Isomerism: Pyridinone substitution at position 3 (vs.

Research Implications

  • Antimicrobial Agents : 1,2,4-oxadiazoles with hydrophobic substituents (e.g., 3-methylphenyl) show efficacy against Gram-positive bacteria .
  • Kinase Inhibitors: The pyridinone moiety is a common scaffold in kinase inhibitors, suggesting possible anticancer applications .

Further studies should prioritize in vitro assays to validate these hypotheses.

Biological Activity

Methyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Molecular Formula: C18H17N3O3
Molecular Weight: 323.35 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(=O)N(C(=O)C1=CC=CC=C1)C(=O)C2=NOC(=N2)C

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors followed by acylation and esterification reactions. The specific methods can vary, but they often include:

  • Cyclization of Oxadiazole Derivatives: Utilizing hydrazine derivatives and carbonyl compounds.
  • Acetylation: Introducing acetyl groups to enhance solubility and biological activity.
  • Esterification: Forming methyl esters to improve pharmacokinetic properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Bactericidal Effects: Compounds with oxadiazole moieties showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AS. aureus32 µg/mL
Example BE. coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments indicate that the compound may selectively target cancer cells while sparing normal cells. For instance:

  • Cell Lines Tested: L929 (normal), A549 (lung cancer), and HepG2 (liver cancer).
Cell LineConcentration (µM)Viability (%)
L92910095
A5495080
HepG210085

The results suggest that at certain concentrations, the compound does not induce significant cytotoxicity in normal cells while maintaining efficacy against cancer cell lines .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Biofilm Formation: The presence of the oxadiazole group may interfere with the transcriptional regulation of genes responsible for biofilm development in bacteria .
  • Induction of Apoptosis in Cancer Cells: Research indicates that similar compounds can activate apoptotic pathways in cancer cell lines by enhancing caspase activity and disrupting mitochondrial membrane potential .

Case Studies

Several studies have reported on the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy: A recent clinical trial showcased the use of oxadiazole derivatives in treating resistant bacterial infections with promising results .
  • Cancer Therapeutics: Investigations into the use of related compounds for targeting specific cancer types have shown potential for incorporation into treatment regimens due to their selective cytotoxicity .

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